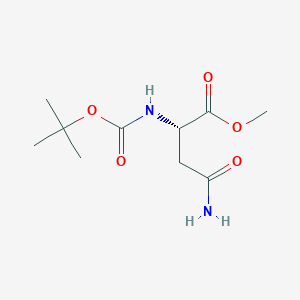

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

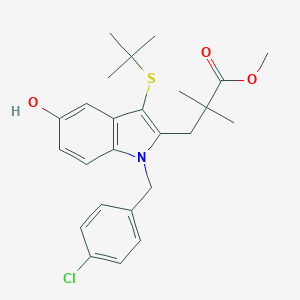

“(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate” is a chemical compound with the IUPAC name (2S)-2- [ (tert-butoxycarbonyl) (methyl)amino]butanoic acid . It is also known as tert-butyl (2S)-4-amino-2- [ (2-methylpropan-2-yl)oxycarbonylamino]butanoate .

Synthesis Analysis

The synthesis of compounds similar to “(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate” has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of “(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate” can be represented by the molecular formula C13H26N2O4 . The InChI code for this compound is 1S/C13H26N2O4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17) .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate” include a molecular weight of 274.36 g/mol . The compound has a topological polar surface area of 90.6 Ų and a complexity of 235 .Aplicaciones Científicas De Investigación

Synthesis of Dipeptides

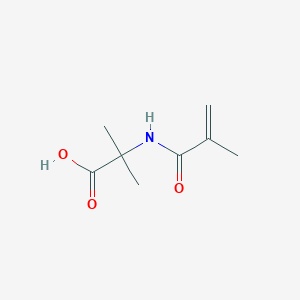

This compound can be used in the synthesis of dipeptides . Amino acid ionic liquids (AAILs) derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs), such as our compound, have been used as starting materials in dipeptide synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Organic Synthesis

The compound can be used in organic synthesis . The multiple reactive groups of the amino acid ionic liquids (AAILs) can cause unwanted reactions in selective or multistep organic synthesis . However, when their reactive side chain and N-terminus are chemically protected, as in the case of our compound, AAILs could be used as efficient reactants and reaction media in organic synthesis .

Chemical Research

This compound is used in chemical research . It is a tert-butyloxycarbonyl-protected amino acid with a molecular formula of C9H18N2O4 . It has a melting point of 202°C and a molecular weight of 218.253 g/mol .

Propiedades

IUPAC Name |

methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(15)12-6(5-7(11)13)8(14)16-4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCWYEJCFYVRMG-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)